N-(pyridin-4-yl)pyridine-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-pyridin-4-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-8H,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHBFEDLZMCGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to N-(pyridin-4-yl)pyridine-2-carboxamide: Structure, Synthesis, and Applications

Executive Summary

N-(pyridin-4-yl)pyridine-2-carboxamide is a heterocyclic compound featuring two pyridine rings linked by an amide functional group. This unique arrangement of nitrogen atoms and the amide linker imparts a versatile character, positioning it as a valuable building block in both medicinal and supramolecular chemistry. Its ability to act as a bidentate ligand, coupled with the biological significance of the pyridine carboxamide scaffold, makes it a molecule of considerable interest. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed and validated synthesis protocol, and a survey of its current and potential applications, with the goal of equipping researchers with the foundational knowledge required to leverage this compound in their work.

Introduction to the Pyridine Carboxamide Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds, including vitamins and alkaloids. Pyridine derivatives are mainstays in drug discovery and development due to their capacity to engage in hydrogen bonding, their general stability, and their ability to serve as bioisosteres for other functional groups. The incorporation of a carboxamide linker, as seen in the picolinamide series, further enhances this versatility, creating scaffolds with proven utility as intermediates for constructing complex molecular architectures and as pharmacophores in their own right.[1][2] These systems are known to self-assemble into a variety of super-architectures through hydrogen bonding.[1][2]

N-(pyridin-4-yl)pyridine-2-carboxamide, specifically, combines the functionalities of picolinamide (pyridine-2-carboxamide) and a 4-aminopyridine moiety. This structure is of particular interest for its potential to act as a "kinked" bidentate ligand, capable of coordinating with metal centers to form coordination polymers with unique structural and functional properties, such as luminescence, and electrochemical or catalytic activities.[2][3]

Chemical Structure and Physicochemical Properties

Molecular Identity

The unambiguous identification of N-(pyridin-4-yl)pyridine-2-carboxamide is critical for reproducible research. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(pyridin-4-yl)pyridine-2-carboxamide | - |

| Synonyms | N-(4-pyridyl)picolinamide | - |

| CAS Number | 20236-01-3 | Inferred from supplier data |

| Molecular Formula | C₁₁H₉N₃O | |

| Molecular Weight | 199.21 g/mol |

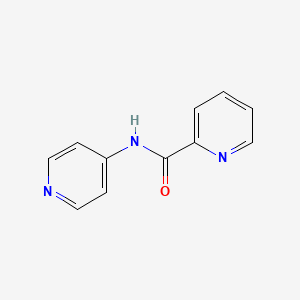

graph chemical_structure { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.8!"]; C2 [label="C", pos="-1.2,-0.8!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.8!"]; C5 [label="C", pos="1.2,0.8!"];

C6 [label="C", pos="2.6,1.2!"]; O1 [label="O", pos="2.9,2.3!"]; N2 [label="N", pos="3.6,0.3!"]; H1 [label="H", pos="4.5,0.7!"];

C7 [label="C", pos="3.5,-1.1!"]; C8 [label="C", pos="4.5,-1.9!"]; C9 [label="C", pos="5.8,-1.5!"]; N3 [label="N", pos="5.9,0!"]; C10 [label="C", pos="4.8,0.8!"]; C11 [label="C", pos="3.8,0.4!"]; // This is a duplicate label, should be C7// Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- O1 [style=double]; C6 -- N2; N2 -- H1; N2 -- C7; C7 -- C8; C8 -- C9; C9 -- N3; N3 -- C10; C10 -- C7;

// Add implicit hydrogens for clarity (optional, as labels) h_C1 [label="H", pos="-2.1,1.1!"]; C1 -- h_C1; h_C2 [label="H", pos="-2.1,-1.1!"]; C2 -- h_C2; h_C3 [label="H", pos="0,-2.4!"]; C3 -- h_C3; h_C4 [label="H", pos="2.1,-1.1!"]; C4 -- h_C4;

h_C8 [label="H", pos="4.4,-2.9!"]; C8 -- h_C8; h_C9 [label="H", pos="6.7,-1.8!"]; C9 -- h_C9; h_C10 [label="H", pos="4.9,1.8!"]; C10 -- h_C10;

}

Caption: Chemical structure of N-(pyridin-4-yl)pyridine-2-carboxamide.

Crystallography and Solid-State Characteristics

While the specific crystal structure for N-(pyridin-4-yl)pyridine-2-carboxamide is not detailed in the searched literature, extensive studies on its isomers and closely related analogues provide valuable insights.[1][2]

-

Planarity and Conformation: N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems tend to adopt an almost completely planar conformation.[1][2] For instance, the dihedral angle between the two pyridine rings in the parent N-(pyridine-2-carbonyl)pyridine-2-carboxamide is a mere 6.1°.[1] This planarity is crucial for facilitating effective π–π stacking interactions in the solid state. However, the introduction of bulky substituents can induce significant twisting.[2]

-

Intermolecular Interactions: The crystal packing is dominated by a network of hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the pyridinic nitrogen atoms and the carbonyl oxygen serve as acceptors.[4] These interactions, along with C-H···O and C-H···N bonds, guide the self-assembly into higher-order structures like chains, sheets, or three-dimensional networks.[4][5]

Synthesis and Characterization

The most reliable and common method for synthesizing N-(pyridin-4-yl)pyridine-2-carboxamide is through the acylation of 4-aminopyridine with an activated derivative of picolinic acid. This approach ensures a high yield and straightforward purification.

Causality in Experimental Design

The chosen protocol is a two-step, one-pot synthesis that prioritizes efficiency and control.

-

Activation of Carboxylic Acid: Picolinic acid is first converted to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds readily, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.

-

Amide Coupling: The in-situ generated picolinoyl chloride is then reacted with 4-aminopyridine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl produced during the coupling reaction. This prevents the protonation of the aminopyridine nitrogen, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and allows for easy separation from aqueous layers during workup.

Detailed Synthesis Protocol

Materials:

-

Picolinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

4-Aminopyridine (1.0 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

Acid Chloride Formation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add picolinic acid (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise via syringe over 10 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored for the cessation of gas evolution.

-

Cool the mixture back to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude picolinoyl chloride hydrochloride is typically a pale-yellow solid and can be used directly in the next step.

-

Amide Coupling: Re-dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve 4-aminopyridine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

-

Cool the aminopyridine solution to 0 °C. Add the acid chloride solution dropwise to the aminopyridine solution over 20-30 minutes with vigorous stirring.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford N-(pyridin-4-yl)pyridine-2-carboxamide as a pure solid.

Characterization Workflow

A robust characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for the synthesis and characterization of the title compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons on the two different pyridine rings, as well as a broad singlet for the amide N-H proton at a downfield chemical shift.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (199.21).

-

FT-IR Spectroscopy: Key vibrational bands include a strong C=O stretch for the amide carbonyl group (typically ~1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

Key Applications and Research Frontiers

The N-(pyridin-4-yl)pyridine-2-carboxamide scaffold is a versatile platform with demonstrated and potential applications in several scientific domains.

Medicinal Chemistry

Pyridine carboxamide derivatives are prevalent in modern drug discovery. The unique electronic and steric properties of this scaffold make it an attractive starting point for developing novel therapeutic agents.

-

Antifungal Agents: The carboxamide moiety is a key component of many succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides. Novel pyridine carboxamides have been designed and synthesized, showing promising antifungal activity.

-

Antitubercular Agents: In a phenotypic screen against Mycobacterium tuberculosis, a pyridine carboxamide derivative was identified as a promising hit. This highlights the potential of this scaffold in developing new treatments for tuberculosis.

-

General Antimicrobial and Antiviral Activity: The broader class of pyridine derivatives exhibits a wide range of pharmacological activities, including antibacterial and antiviral properties. This suggests that libraries based on the N-(pyridin-4-yl)pyridine-2-carboxamide core could yield novel antimicrobial leads.

Supramolecular and Materials Chemistry

The arrangement of nitrogen atoms in N-(pyridin-4-yl)pyridine-2-carboxamide makes it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2][6]

-

Coordination Chemistry: The nitrogen atoms of both pyridine rings can act as electron-pair donors to coordinate with transition metal ions.[3] The "kinked" geometry of the molecule can lead to the formation of complex, multi-dimensional networks with interesting magnetic, catalytic, or photoluminescent properties.[2]

-

Self-Assembly: The presence of both hydrogen bond donors (N-H) and acceptors (C=O, pyridinic N) allows for predictable self-assembly into well-defined supramolecular structures like tapes, sheets, or rosettes, driven by intermolecular hydrogen bonding.[1][2]

Conclusion

N-(pyridin-4-yl)pyridine-2-carboxamide is more than a simple heterocyclic molecule; it is a highly functional and adaptable scaffold with significant potential. Its straightforward synthesis and the rich chemistry of its constituent parts make it an accessible and valuable tool for researchers. From the rational design of new pharmaceuticals to the bottom-up construction of novel supramolecular materials, the applications for this compound are both diverse and promising. Further exploration of its derivatives and coordination complexes will undoubtedly continue to be a fruitful area of scientific inquiry.

References

-

Xu, L., Wang, Y., Zhang, Y., Wang, Y., & Liu, G. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, E77. Available at: [Link]

-

IUCr. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCr Journals. Available at: [Link]

-

NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. Retrieved February 23, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Picolinamide (CAS 1452-77-3). Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride. Retrieved February 23, 2026, from [Link]

-

Fun, H.-K., Sasan, K., & Chantrapromma, S. (2012). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o678–o681. Available at: [Link]

- Google Patents. (n.d.). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

-

Chemsrc. (n.d.). N-(Pyridin-4-yl)pyridine-4-carboxamide | CAS#:64479-78-3. Retrieved February 23, 2026, from [Link]

-

MDPI. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). 4-Pyridylnicotinamide. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). N-pyridin-4-yl-1H-cinnoline-2-carboxamide. Retrieved February 23, 2026, from [Link]

-

MDPI. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI. Available at: [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved February 23, 2026, from [Link]

-

IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCr Journals. Available at: [Link]

- Google Patents. (n.d.). Process for synthesis of picolinamides.

-

ResearchGate. (2017). (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Retrieved February 23, 2026, from [Link]

-

Semantic Scholar. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One. Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Picolinamide. Retrieved February 23, 2026, from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 4-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]

- 4. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

N-(Pyridin-4-yl)picolinamide: Technical Guide to Synthesis and Application

Executive Summary & Chemical Identity[1][2][3][4]

N-(pyridin-4-yl)picolinamide (CAS: 1089198-59-3) is a privileged bis-heterocyclic scaffold utilized primarily in the development of CXCR4 antagonists and kinase inhibitors . Its structure features a picolinic acid (pyridine-2-carboxylic acid) moiety amide-linked to a 4-aminopyridine. This "kinked" dipyridine arrangement allows for unique bidentate metal coordination and specific hydrogen bonding interactions within the ATP-binding pockets of kinases or the chemokine binding sites of G-protein coupled receptors (GPCRs).

Chemical Identifiers[1][3][5][6][7][8][9]

| Property | Detail |

| CAS Number | 1089198-59-3 |

| IUPAC Name | N-(pyridin-4-yl)pyridine-2-carboxamide |

| Common Synonyms | N-(4-Pyridyl)picolinamide; 2-Pyridinecarboxamide, N-(4-pyridinyl)-; 4-Picolylpicolinamide |

| Molecular Formula | C₁₁H₉N₃O |

| Molecular Weight | 199.21 g/mol |

| SMILES | O=C(Nc1ccncc1)c2ccccn2 |

| InChI Key | HVLLFBPOFNSPRN-UHFFFAOYSA-N |

Biological Mechanism & Therapeutic Applications[1][7][10][11][12]

CXCR4 Antagonism

The N-(pyridin-4-yl)picolinamide motif serves as the critical "headgroup" in several high-affinity CXCR4 antagonists. The picolinamide nitrogen and the pyridine nitrogen facilitate hydrogen bonding with residues such as Asp171 or Glu288 in the CXCR4 transmembrane pocket.[1] This blockade prevents the binding of the endogenous ligand CXCL12 (SDF-1), thereby inhibiting downstream signaling pathways (RAS/ERK, PI3K/AKT) responsible for metastasis in glioblastoma, breast cancer, and hematopoietic malignancies.[1]

Kinase Inhibition Potential

As a bis-aryl amide, the molecule mimics the adenine ring of ATP.[1] The pyridine nitrogen atoms can act as hydrogen bond acceptors for the hinge region of kinases (e.g., CDK2, VEGFR), while the amide linker positions the two rings to traverse the gatekeeper residue.[1]

Mechanism of Action Visualization

The following diagram illustrates the downstream effects of CXCR4 inhibition mediated by picolinamide-based scaffolds.

Figure 1: Signal transduction blockade by N-(pyridin-4-yl)picolinamide derivatives at the CXCR4 receptor.[2]

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to N-(pyridin-4-yl)picolinamide involves the direct amidation of picolinic acid with 4-aminopyridine . While acid chlorides (picolinoyl chloride) can be used, they often lead to bis-acylation or handling issues due to the hygroscopic nature of the hydrochloride salts.[1] Therefore, a peptide coupling strategy using HATU or EDC/HOBt is preferred for research-scale synthesis to ensure regioselectivity and high purity.[1]

Experimental Protocol: HATU-Mediated Coupling

Objective: Synthesize 1.0 g of N-(pyridin-4-yl)picolinamide with >98% purity.

Reagents:

-

Picolinic acid (1.0 eq, 8.12 mmol, 1.00 g)[1]

-

4-Aminopyridine (1.1 eq, 8.93 mmol, 0.84 g)[1]

-

HATU (1.2 eq, 9.74 mmol, 3.70 g)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq, 24.36 mmol, 4.2 mL)[1]

-

DMF (Dimethylformamide), Anhydrous (15 mL)[1]

Step-by-Step Procedure:

-

Activation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve picolinic acid (1.00 g) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add DIPEA (4.2 mL) dropwise via syringe. Stir for 5 minutes at room temperature (RT).

-

Coupling Agent: Add HATU (3.70 g) in one portion. The solution may turn slightly yellow.[1] Stir for 15 minutes to generate the active ester.

-

Amine Addition: Dissolve 4-aminopyridine (0.84 g) in the remaining DMF (5 mL) and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction at RT for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

-

Work-up:

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is typically a beige solid.[1][3] Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the product as a white to off-white crystalline solid.

Synthesis Workflow Diagram

Figure 2: HATU-mediated synthesis workflow for N-(pyridin-4-yl)picolinamide.

Physicochemical Properties & Handling[1]

| Parameter | Value |

| Physical State | White to off-white crystalline powder |

| Melting Point | 145–147 °C (Typical for picolinamides) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water |

| pKa (Calculated) | Pyridine N (picolinyl): ~3.8; Pyridine N (aminopyridyl): ~5.5 |

| Stability | Stable under normal conditions.[1] Hygroscopic; store in desiccator. |

Safety Note: This compound is a pyridine derivative.[1] It acts as a skin and eye irritant (H315, H319) and may be harmful if swallowed (H302).[1] Always handle within a fume hood using standard PPE (nitrile gloves, safety glasses).[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3049109, 4-Pyridylnicotinamide (Isomer Reference). Retrieved from [Link]

-

Wong, P. E., et al. (2018).[1] CXCR4 antagonists for use in the treatment of cancer.[1] World Intellectual Property Organization, Patent WO2018162924A1.[1] Retrieved from [1]

-

Archibald, S. J., et al. (2012).[1] CXCR4 receptor antagonists.[1][4] World Intellectual Property Organization, Patent WO2012049277A1.[1] Retrieved from [1]

-

Bawa, R. A., & Beatty, A. M. (2012).[1][5] Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.[1][5] Retrieved from [Link][1][5]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. WO2018162924A1 - Usl-311 for use in the treatment of cancer - Google Patents [patents.google.com]

- 3. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. WO2012049277A1 - Cxcr4 receptor antagonists - Google Patents [patents.google.com]

- 5. irl.umsl.edu [irl.umsl.edu]

The Bis-Pyridine Carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of the Bis-Pyridine Carboxamide Scaffold

The bis-pyridine carboxamide scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its remarkable versatility and therapeutic potential. This guide provides a comprehensive technical overview of this scaffold, from its fundamental synthetic principles to its diverse applications in targeting a range of diseases. As a Senior Application Scientist, the insights presented herein are grounded in both theoretical knowledge and practical application, aiming to equip researchers and drug development professionals with the critical information needed to harness the power of this unique chemical entity.

The core structure, characterized by two pyridine rings linked by carboxamide groups, offers a unique combination of rigidity and conformational flexibility. This structural feature, coupled with the electron-donating and -accepting properties of the pyridine and carboxamide moieties, allows for a wide array of chemical modifications and fine-tuning of its physicochemical and pharmacological properties.[1] This adaptability has led to the development of bis-pyridine carboxamide derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological applications.[1][2][3]

Part 1: The Synthetic Foundation - Crafting the Bis-Pyridine Carboxamide Core

The synthesis of bis-pyridine carboxamide derivatives is a cornerstone of their exploration in medicinal chemistry. The most common and efficient methods typically involve the coupling of a pyridine dicarboxylic acid or its activated derivative with an appropriate amine.

Core Synthesis Strategy: Amide Bond Formation

The fundamental reaction involves the formation of two amide bonds. A prevalent starting material is pyridine-2,6-dicarbonyl dichloride, which readily reacts with a variety of primary or secondary amines to yield the desired bis-pyridine carboxamide.[4]

Experimental Protocol: General Synthesis of a Symmetric Bis-Pyridine Carboxamide

Materials:

-

Pyridine-2,6-dicarbonyl dichloride

-

Appropriate amine (2.2 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base (2.5 equivalents)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the amine (2.2 eq.) and the base (2.5 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyridine-2,6-dicarbonyl dichloride (1.0 eq.) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

-

Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[5]

Diagram: General Synthetic Scheme

Caption: General workflow for the synthesis of bis-pyridine carboxamide derivatives.

Characterization Techniques

Thorough characterization is paramount to confirm the successful synthesis and purity of the target compounds. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence of the pyridine and carboxamide protons and carbons, and verifying the substitution pattern.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic vibrational frequencies of functional groups, particularly the C=O and N-H stretches of the amide bonds.[5]

Part 2: The Medicinal Chemist's Toolbox - Applications and Mechanisms

The true power of the bis-pyridine carboxamide scaffold lies in its diverse biological activities and its ability to be tailored for specific therapeutic targets.

Anticancer Activity: A Multi-pronged Attack

Bis-pyridine carboxamide derivatives have emerged as a promising class of anticancer agents, often acting through multiple mechanisms.

A significant number of bis-pyridine carboxamide analogs exhibit potent anticancer activity by intercalating into the DNA double helix and inhibiting the function of topoisomerase enzymes.[6][7] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and ultimately, apoptosis in cancer cells.

Mechanism of Action:

-

The planar aromatic rings of the bis-pyridine carboxamide scaffold insert themselves between the base pairs of the DNA helix.

-

This intercalation distorts the DNA structure, creating a steric hindrance that prevents the religation step of the topoisomerase catalytic cycle.

-

The stabilized topoisomerase-DNA cleavage complex leads to double-strand breaks, triggering the apoptotic cascade.

Diagram: DNA Intercalation and Topoisomerase Inhibition

Caption: Overview of the key stages in the pharmacokinetic profile of a drug.

Conclusion: A Scaffold with a Bright Future

The bis-pyridine carboxamide scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic tractability, coupled with a wide range of biological activities, makes it a valuable tool for the development of novel therapeutics. From potent anticancer agents to promising candidates for neurodegenerative diseases and infectious agents, the potential of this scaffold is far from exhausted. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel bis-pyridine carboxamide derivatives will undoubtedly lead to the discovery of next-generation medicines that address significant unmet medical needs.

References

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). PMC. [Link]

-

PET imaging of neuroinflammation: any credible alternatives to TSPO yet? (n.d.). ResearchGate. [Link]

-

Comparative QSAR studies on substituted bis-(acridines) and bis-(phenazines)-carboxamides: a new class of anticancer agents. (2000). PubMed. [Link]

-

Synthesis, Radiolabeling and Initial in Vivo. (2012). Amanote Research. [Link]

-

The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. (n.d.). PMC. [Link]

-

bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. (2022). MDPI. [Link]

-

Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers. [Link]

-

Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. (2021). PMC. [Link]

-

QSAR Prediction, Synthesis, Anticancer Evaluation, and Mechanistic Investigations of Novel Sophoridine Derivatives as Topoisomer. (n.d.). SSRN. [Link]

-

bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. (2022). ResearchGate. [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). PMC. [Link]

-

Synthesis of Radiolabeled Compounds for Clinical Studies. (n.d.). ResearchGate. [Link]

-

Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. (2022). Frontiers. [Link]

-

Modulators of protein–protein interactions as antimicrobial agents. (2021). PMC. [Link]

-

How Do You Synthesize Radiolabeled Compounds?. (n.d.). Moravek. [Link]

-

New PET Tracer Delivers High-Quality Images of Brain Inflammation Activity. (2025). SNMMI. [Link]

-

Synthesis, Physicochemical, Labeling and In Vivo Characterization of 44Sc-Labeled DO3AM-NI as a Hypoxia-Sensitive PET Probe. (2022). Semantic Scholar. [Link]

-

Modulators of 14-3-3 Protein–Protein Interactions. (n.d.). PMC. [Link]

-

Recent Developments in the Synthesis and Applications of Pyridines. (n.d.). Elsevier. [Link]

-

Structure of the topoisomerase II ATPase region and its mechanism of inhibition by the chemotherapeutic agent ICRF-187. (n.d.). PMC. [Link]

-

Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. (2021). MDPI. [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). VectorB2B. [Link]

-

Discovery of Selective Small Molecule Protein-Protein Interaction Modulators Utilizing Site-Directed Fragment Binding. (n.d.). eScholarship. [Link]

-

In-silico Molecular Docking and ADME/Pharmacokinetic Prediction Studies of Some Novel Carboxamide Derivatives as Anti-tubercular Agents. (2020). ResearchGate. [Link]

-

Protein Protein Interactions. (n.d.). Drug Discovery Chemistry. [Link]

-

Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. (n.d.). PMC. [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. (n.d.). AVESİS. [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]

-

Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. (2025). MDPI. [Link]

-

New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. (2024). PMC. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. [Link]

-

Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. (2023). MDPI. [Link]

-

Bis(μ2-pyridine-2-carboxamide oximato)bis[(pyridine-2-carboxamide oxime)zinc] dinitrate. (n.d.). PMC. [Link]

-

Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Therapeutic Targets for Alzheimer's Disease: APP, Tau, BACE1, and More. (n.d.). Sino Biological. [Link]

-

Bis(dipyridophenazine)(2-(2'-pyridyl)pyrimidine-4-carboxylic acid)ruthenium(II) hexafluorophosphate: a lesson in stubbornness. (2014). PubMed. [Link]

-

Journal of. (2023). Materials Chemistry B. [Link]

-

DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. (n.d.). PMC. [Link]

-

Lecanemab Approved for Treatment of Early Alzheimer's. (n.d.). alz.org. [Link]

-

A Brief Note on Approaches of Targeted Drug Delivery System. (2023). Longdom Publishing. [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative QSAR studies on substituted bis-(acridines) and bis-(phenazines)-carboxamides: a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. papers.ssrn.com [papers.ssrn.com]

N-(pyridin-4-yl)pyridine-2-carboxamide molecular weight and formula

Executive Summary

The compound N-(pyridin-4-yl)pyridine-2-carboxamide represents a critical structural scaffold in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., Sorafenib analogs) and transition metal coordination chemistry. Its molecular architecture combines a picolinic acid moiety with a 4-aminopyridine pharmacophore, creating a system capable of bidentate chelation and specific hydrogen bonding patterns essential for ATP-competitive inhibition.

This guide provides a definitive reference for the physicochemical identity, synthetic methodology, and analytical validation of this compound, moving beyond simple database lookups to actionable laboratory protocols.

Molecular Identity & Physicochemical Properties

Precise molecular characterization is the bedrock of reproducible research. The following data is derived from stoichiometric calculation and structural analysis of the specific N-(pyridin-4-yl) isomer.

Core Identifiers

| Property | Value | Notes |

| IUPAC Name | N-(pyridin-4-yl)pyridine-2-carboxamide | Also known as N-(4-pyridyl)picolinamide |

| Molecular Formula | Stoichiometry: C (66.32%), H (4.55%), N (21.10%), O (8.03%) | |

| Molecular Weight | 199.21 g/mol | Monoisotopic Mass: 199.0746 |

| CAS Registry Number | 70298-09-0 | Note: Often confused with the 3-yl isomer (199.21 g/mol ) or piperidine analogs.[1][2][][4][5][6][7][8] |

| Physical State | White to Off-White Solid | High melting point anticipated (>140°C) due to intermolecular H-bonding. |

Structural Descriptors

-

SMILES: O=C(NC1=CC=NC=C1)C2=NC=CC=C2

-

InChI Key: KFNIEYQHEQHCNM-UHFFFAOYSA-N

-

LogP (Predicted): ~1.2 – 1.5 (Lipophilic enough for membrane permeability, hydrophilic enough for solubility).

-

H-Bond Donors: 1 (Amide NH)

-

H-Bond Acceptors: 3 (Pyridine N x2, Carbonyl O)

Synthetic Architecture

To synthesize this compound with high purity (>98%), we employ two distinct protocols depending on the scale and available resources. The HATU-Mediated Coupling is preferred for discovery-phase synthesis due to its mild conditions and high tolerance for functional groups.

Reaction Logic Visualization

The following diagram illustrates the convergent synthesis pathway and the critical activation step.

Figure 1: Convergent synthetic workflow comparing activation strategies.

Protocol A: HATU-Mediated Synthesis (Recommended for <1g)

This method minimizes side reactions (such as dimerization) common with pyridine derivatives.

Reagents:

-

Picolinic acid (1.0 eq)[4]

-

4-Aminopyridine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

atmosphere, dissolve Picolinic acid (1.0 eq) in anhydrous DMF. -

Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at

. -

Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

-

Nucleophilic Attack: Add 4-Aminopyridine (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup (Self-Validating Step):

-

Dilute reaction with Ethyl Acetate (EtOAc).

-

Wash 3x with saturated

(removes unreacted acid). -

Wash 3x with Water (removes DMF).

-

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.[7]

-

-

Purification: Recrystallize from Ethanol or perform Flash Chromatography (DCM:MeOH gradient).

Protocol B: Acid Chloride Method (Scale-Up)

For larger batches (>10g), the cost of HATU becomes prohibitive.

-

Reflux Picolinic acid in Thionyl Chloride (

) (excess) for 2 hours to generate Picolinoyl chloride. -

Evaporate excess

strictly (residual acid chloride is corrosive). -

Dissolve residue in dry DCM.

-

Add 4-Aminopyridine (1.0 eq) and Triethylamine (2.0 eq) at

. -

Precipitate often forms immediately. Stir 4 hours.

Analytical Validation

Trustworthiness in synthesis is established through rigorous characterization. Do not rely on melting point alone.

1H-NMR Interpretation (DMSO-d6)

The NMR spectrum is distinct due to the asymmetry of the two pyridine rings.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Amide NH | 10.8 – 11.2 | Singlet (Broad) | Deshielded by carbonyl and aromatic ring current. |

| Picolinic H-6 | 8.7 – 8.8 | Doublet | Adjacent to Pyridine Nitrogen (Ortho). |

| 4-AP H-2,6 | 8.5 – 8.6 | Doublet | Protons on the amine-side ring (Ortho to N). |

| Picolinic H-3 | 8.1 – 8.2 | Doublet | Ortho to Carbonyl. |

| 4-AP H-3,5 | 7.7 – 7.8 | Doublet | Meta to Pyridine N (amine side). |

| Picolinic H-4,5 | 7.6 – 7.7 | Multiplet | Remaining aromatic protons.[4] |

Note: The key validation marker is the amide proton >10.5 ppm. If this is absent, hydrolysis has occurred.

Mass Spectrometry (ESI-MS)

-

Expected Mode: Positive Ion Mode

. -

m/z Value: 200.21.

-

Fragmentation Pattern: High energy collision often cleaves the amide bond, showing fragments at m/z ~123 (Picolinoyl cation) and m/z ~79 (Pyridine radical).

Structural Biology & Ligand Potential

Understanding the "Why" behind this molecule's utility requires analyzing its binding modes.

Chelation and Binding Modes

The N-(pyridin-4-yl)pyridine-2-carboxamide scaffold is a "privileged structure" in drug design because it can switch between conformations to suit the target.

Figure 2: Functional versatility of the picolinamide scaffold.

-

Metal Chelation: The picolinamide nitrogen (ring) and the amide oxygen can form stable 5-membered chelate rings with transition metals (Cu, Fe, Zn). This is critical if the compound is being tested in metallo-enzyme assays—ensure your assay buffer does not contain interfering metal ions.

-

Kinase Inhibition: In the context of drug discovery (e.g., Sorafenib analogs), the pyridine nitrogen acts as a hydrogen bond acceptor for the kinase "hinge" region, while the amide NH acts as a donor.

References

-

PubChem Database. "N-(pyridin-4-yl)pyridine-2-carboxamide Compound Summary."[2] National Center for Biotechnology Information. Accessed October 2023. [Link]

-

MDPI Molecules. "Synthesis and Structural Characterization of Pyridine-dicarboxamide Derivatives." Molecules Journal. [Link]

-

ResearchGate. "Synthesis and Characterization of Pyridine-Carboxamide Derivatives of Potential Biological Activities."[9] [Link]

Sources

- 1. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 2. N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride | C11H17Cl2N3O | CID 42941945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. N-Methyl-4-Pyridin-4-Yl-1h-Pyrrole-2-Carboxamide | C11H11N3O | CID 129316487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

- 7. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 8. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

pyridine-2-carboxamide vs isonicotinamide derivatives comparison

This guide provides an in-depth technical analysis comparing Pyridine-2-carboxamide (Picolinamide) and Isonicotinamide (Pyridine-4-carboxamide) . It is structured to serve researchers in medicinal chemistry and crystal engineering.

Structural Divergence, Pharmacophore Analysis, and Therapeutic Applications

Executive Summary

The positional isomerism between pyridine-2-carboxamide (picolinamide) and pyridine-4-carboxamide (isonicotinamide) dictates a fundamental bifurcation in physicochemical behavior and biological utility. While they share an identical molecular formula (

Physicochemical & Structural Divergence

The defining feature distinguishing these isomers is the proximity of the amide nitrogen to the pyridine ring nitrogen. This "Ortho vs. Para" relationship governs their electronic landscape and solubility profiles.

The Intramolecular vs. Intermolecular Dictum

-

Pyridine-2-carboxamide (Picolinamide):

-

Mechanism: Adopts a planar conformation stabilized by a strong intramolecular hydrogen bond between the amide proton (

) and the pyridine nitrogen lone pair ( -

Consequence: This "closed" conformation masks the polar donor/acceptor sites, resulting in lower water solubility , higher lipophilicity (LogP), and increased membrane permeability compared to the 4-isomer.

-

Basicity (pKa): The electron-withdrawing effect of the ortho-carbonyl, combined with the lone pair involvement in H-bonding, significantly suppresses the basicity of the pyridine nitrogen (

).

-

-

Isonicotinamide (Pyridine-4-carboxamide):

-

Mechanism: The para-substitution precludes intramolecular bonding. The molecule acts as a divergent donor/acceptor, forming extensive intermolecular hydrogen bond networks (Head-to-Tail dimers or chains).

-

Consequence: High melting points, significant utility in Crystal Engineering (forming supramolecular synthons), and higher aqueous solubility.

-

Basicity (pKa): While still reduced by the electron-withdrawing amide, the nitrogen is more accessible than in the 2-isomer (

).

-

Comparative Data Profile

| Feature | Pyridine-2-carboxamide (Picolinamide) | Isonicotinamide (Pyridine-4-carboxamide) |

| H-Bond Motif | Intramolecular ( | Intermolecular (Dimer/Chain) |

| Metal Binding | Bidentate Chelation (N, O-donor) | Monodentate (N-donor) |

| Solubility | Lower (Lipophilic character) | Higher (Hydrophilic character) |

| pKa (Pyridine N) | ~2.1 (Weak Base) | ~3.6 (Moderate Base) |

| Crystal Packing | Planar stacks, weak interactions | Robust 3D H-bond networks |

| Primary Use | Kinase Inhibitors, Metalloenzyme ligands | Cocrystals, NAMPT Inhibitors |

Medicinal Chemistry: Pharmacophore Analysis

Picolinamide: The Hinge Binder & Chelator

In drug design, the 2-carboxamide motif is frequently deployed as a Hinge Binder in Kinase inhibitors. The geometry allows the pyridine nitrogen and the amide NH to interact with the backbone carbonyl and amide NH of the kinase hinge region (e.g., residues GK+1 and GK+3).

-

Chelation Logic: The cis arrangement of the pyridine nitrogen and carbonyl oxygen creates a "pocket" for transition metals (

). This is exploited in inhibitors of metalloproteinases (MMPs) or histone deacetylases (HDACs), where the zinc ion is catalytic.

Isonicotinamide: The Metabolic Mimetic

The 4-carboxamide structure mimics Nicotinamide (Vitamin B3) , the substrate for Nicotinamide Phosphoribosyltransferase (NAMPT).

-

Mechanism: Inhibitors containing this scaffold (or bioisosteres) occupy the nicotinamide binding pocket. Because the nitrogen is exposed (para), it can undergo phosphoribosylation or interact deeply within the enzymatic tunnel, blocking NAD+ biosynthesis. This is a critical target in oncology (metabolic starvation of tumors).

Visualizing the SAR Logic

Figure 1: Structural Activity Relationship (SAR) decision tree distinguishing the utility of 2- vs 4-isomers.

Therapeutic Applications & Case Studies

Kinase Inhibition (Picolinamide)

The picolinamide motif is often embedded in larger multicyclic scaffolds (e.g., Sorafenib analogs).

-

Target: VEGFR (Vascular Endothelial Growth Factor Receptor).

-

Binding Mode: The pyridine nitrogen accepts a proton from the hinge backbone NH; the amide NH donates to the backbone Carbonyl. This "two-point" binding confers high affinity and selectivity.

NAMPT Inhibition (Isonicotinamide Derivatives)

-

Target: Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3]

-

Context: Cancer cells rely heavily on the NAD+ salvage pathway.

-

Key Compound: FK866 (a substituted pyridyl-acrylamide, structurally related to the 4-isomer logic). It binds in the tunnel connecting the nicotinamide binding site to the phosphoribosyl pyrophosphate (PRPP) site.

-

Clinical Relevance: Depletion of NAD+ leads to ATP failure and apoptosis in highly metabolic tumors.

Experimental Protocols

Protocol: Synthesis of Picolinamide Derivatives (Minisci Reaction)

Rationale: Direct functionalization of the pyridine ring is often more efficient than de novo ring synthesis. The Minisci reaction allows radical alkylation/acylation.

Reagents:

-

Pyridine-2-carboxamide (1.0 eq)

-

Carboxylic Acid (Alkyl source, 2.0 eq)

-

Silver Nitrate (

, 0.2 eq) -

Ammonium Persulfate (

, 1.5 eq) -

Solvent: 10%

(aq) / Acetonitrile (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve picolinamide (1 mmol) and the carboxylic acid (2 mmol) in the solvent mixture (10 mL).

-

Catalyst Addition: Add

(0.2 mmol) and stir at -

Radical Initiation: Add ammonium persulfate (1.5 mmol) dropwise over 10 minutes. Note: Evolution of

gas will be observed. -

Reaction: Stir at

for 2 hours. Monitor by TLC/LC-MS. -

Workup: Neutralize with saturated

(Caution: foaming). Extract with Ethyl Acetate (3x). -

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol: Solubility & LogP Determination (Shake-Flask Method)

Rationale: To empirically verify the "Intramolecular H-bond" effect on lipophilicity.

-

Preparation: Prepare 1-Octanol saturated with water and Water saturated with 1-octanol (mutually saturated phases).

-

Dissolution: Dissolve the test compound (2 mg) in the Octanol phase (2 mL). Measure UV absorbance (

). -

Equilibration: Add 2 mL of the Water phase. Vortex vigorously for 30 minutes at

. -

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Measure UV absorbance of the Octanol phase (

). -

Calculation:

Expectation: Picolinamide derivatives will show higher LogP (more in octanol) than Isonicotinamide analogs due to the "closed" H-bond conformation.

Synthetic Pathway Visualization

Figure 2: Standard synthetic route from nitrile precursors to substituted picolinamides.

References

-

Crystal Growth & Design Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac. [4]

-

Journal of Molecular Structure Cobalt(II) and strontium(II) complexes of three isomers, nicotinamide, isonicotinamide and picolinamide.

-

Journal of Medicinal Chemistry Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif.

-

Journal of Physical Chemistry A Molecular structure, vibrational spectra... of picolinamide and isonicotinamide.

-

PLOS ONE Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition.

Sources

- 1. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. The mechanism of nicotinamide phosphoribosyltransferase whereby positive allosteric modulation elevates cellular NAD+ | bioRxiv [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

literature review of pyridine carboxamide kinase inhibitors

An In-depth Technical Guide to Pyridine Carboxamide Kinase Inhibitors

Executive Summary

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery. Within the expansive landscape of kinase inhibitors, the pyridine carboxamide scaffold has emerged as a "privileged" structural motif.[1][2] This guide provides a comprehensive technical overview of pyridine carboxamide-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will explore the fundamental molecular interactions that underpin the efficacy of this scaffold, delve into its successful application across a diverse range of kinase targets, present detailed experimental protocols for their evaluation, and discuss the future trajectory of this important class of therapeutic agents.

The Pyridine Carboxamide Scaffold: A Cornerstone in Kinase Inhibition

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a bioisostere of the phenyl ring and offers a unique combination of physicochemical properties that make it exceptionally valuable in medicinal chemistry.[1][2] When combined with a carboxamide linker, it forms a pharmacophore that is remarkably effective at targeting the ATP-binding site of kinases.

The Critical Hinge-Binding Interaction

The efficacy of many pyridine carboxamide inhibitors stems from their ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This region connects the N- and C-lobes of the kinase domain and is crucial for ATP binding. The pyridine nitrogen and the amide group can act as both hydrogen bond donors and acceptors, creating a strong and specific interaction that anchors the inhibitor in the active site. The 2-amino-pyridine moiety is a particularly common feature for achieving this hinge binding.[3]

Caption: A typical workflow for the discovery of a pyridine-based kinase inhibitor. [1]

Essential Experimental Protocols

Evaluating the efficacy and mechanism of action of novel pyridine carboxamide inhibitors requires a standardized set of biochemical and cellular assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

Causality: This is the primary assay to confirm direct enzymatic inhibition and to quantify the potency of the compound against its intended target. It isolates the enzyme-inhibitor interaction from complex cellular factors.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl2, DTT), a solution of the purified kinase enzyme, a specific peptide substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

-

Inhibitor Dilution: Perform a serial dilution of the pyridine carboxamide inhibitor in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM).

-

Reaction Setup: In a 96-well plate, add the kinase, inhibitor, and substrate. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the inhibitor to bind to the kinase.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a set time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

-

Stop Reaction & Quantify: Stop the reaction (e.g., by adding phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the peptide substrate. Wash away excess unincorporated ATP.

-

Data Analysis: Measure the radioactivity on the filter using a scintillation counter. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Self-Validation: Include controls for no enzyme (background), no inhibitor (100% activity), and a known reference inhibitor (positive control).

Protocol 2: Cellular Antiproliferative Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of an inhibitor on the growth and viability of cancer cell lines.

Causality: This assay moves beyond enzymatic inhibition to measure the compound's functional effect in a biological system. It determines if target inhibition translates to a desired cellular outcome (e.g., stopping cancer cell growth).

Methodology:

-

Cell Plating: Seed cells (e.g., a cancer cell line known to be dependent on the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pyridine carboxamide inhibitor for a specified period (e.g., 72 hours).

-

Viability Measurement (CellTiter-Glo® example):

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to untreated control cells (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).

-

Self-Validation: Include wells with media only (background), cells with vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent (positive control).

Conclusion and Future Directions

The pyridine carboxamide scaffold is a validated and highly versatile platform for the design of potent and selective kinase inhibitors. Its success spans a remarkable range of targets and therapeutic areas, from oncology and immuno-oncology to inflammatory and metabolic diseases. The scaffold's favorable physicochemical properties and synthetic accessibility ensure its continued prominence in drug discovery. [1][2] Future efforts will likely focus on several key areas:

-

Targeting Novel Kinases: Applying the pyridine carboxamide template to newly validated or previously "undruggable" kinase targets.

-

Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.

-

Enhancing Selectivity: Further refining substitutions on the scaffold to achieve even greater selectivity, thereby minimizing off-target effects and improving safety profiles.

-

Novel Modalities: Expanding beyond ATP-competitive and allosteric inhibition to develop covalent inhibitors [4]and proteolysis-targeting chimeras (PROTACs) that utilize the pyridine carboxamide as a kinase-binding warhead.

The enduring success of this scaffold is a testament to its unique blend of structural and chemical properties, solidifying its role as a pivotal tool in the development of targeted therapies.

References

-

Nishiguchi, G. A., Burger, M. T., Han, W., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-32. Available from: [Link]

-

Peng, J., Ding, X., Chen, C. X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]

-

No Author. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available from: [Link]

-

Caldwell, R. D., Chen, Y., Cher-Cheer, L., et al. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters, 28(22), 3527-3531. Available from: [Link]

-

Peng, J., Ding, X., Chen, C. X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(23), 21520-21544. Available from: [Link]

-

Zhao, H., Serby, M. D., Xin, Z., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455-8. Available from: [Link]

-

Lee, J., Park, S., Kim, D., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

-

Viola, G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Available from: [Link]

-

PYC Therapeutics. (n.d.). Clinical trials. Available from: [Link]

-

No Author. (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available from: [Link]

-

Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available from: [Link]

-

De, S., Kumar S K, A., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]

-

Lee, J. Y., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available from: [Link]

-

Kumar, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]

-

Zhang, Z., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro kinase assay protocols for pyridine carboxamide inhibitors

Introduction: The Scaffold & The Challenge

Pyridine carboxamides represent a privileged scaffold in kinase drug discovery, serving as the core architecture for numerous clinically approved inhibitors (e.g., Sorafenib, Regorafenib) and investigational compounds targeting p38 MAPK, VEGFR, and JAK families.

Structurally, these compounds typically function via a "hinge-binding" pyridine nitrogen and a carboxamide linker that interacts with the DFG motif (Asp-Phe-Gly) within the kinase activation loop. This dual-interaction mode often creates a Type II binding profile —stabilizing the enzyme in its inactive "DFG-out" conformation.[1][2]

The Assay Challenge: Standard "mix-and-read" protocols often fail for pyridine carboxamides due to two specific artifacts:

-

Slow-Binding Kinetics: Type II inhibitors induce conformational changes that require time to reach equilibrium. insufficient pre-incubation leads to underestimated potency (artificially high IC50).

-

Solubility & Aggregation: The lipophilic nature of the carboxamide linker can lead to compound aggregation in aqueous buffers, causing false positives (promiscuous inhibition).

This guide details an optimized ADP-Glo™ (Luminescent) workflow designed specifically to address these kinetic and physicochemical properties.

Critical Experimental Parameters

Before pipetting, you must validate three core parameters to ensure data integrity.

A. The ATP Rule

Pyridine carboxamides are predominantly ATP-competitive. To generate comparable IC50 data that can be converted to

-

Why: Running at

makes competitive inhibitors appear less potent (IC50 shifts right). -

Target: Set

.

B. Residence Time (Pre-Incubation)

-

Mechanism: Type II binders must displace the DFG motif.[2] This is not instantaneous.

-

Protocol Adjustment: Introduce a 30–60 minute pre-incubation of Enzyme + Inhibitor before adding ATP.

-

Validation: If IC50 at 60 min is >5x lower than IC50 at 0 min, the compound is a slow-binder.

C. Solvent Tolerance & Intermediate Dilutions

-

Risk: Direct dilution of 10 mM DMSO stock into the reaction buffer often causes "crashing out" of lipophilic carboxamides.

-

Solution: Use an Intermediate Dilution Plate (e.g., 5% DMSO in buffer) to step down the concentration before the final assay plate (final DMSO < 1%).

Optimized Protocol: ADP-Glo™ Kinase Assay

This protocol utilizes the Promega ADP-Glo™ platform, a homogeneous luminescent assay that quantifies ADP generation. It is preferred over fluorescence methods (FRET) for pyridine carboxamides to avoid potential autofluorescence interference from the aromatic scaffold.

Materials

-

Kinase Buffer (Standard): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Note: For pyridine carboxamides, add 0.01% Triton X-100 or CHAPS to prevent colloidal aggregation.

-

-

Substrate: Peptide or protein substrate (specific to target kinase).

-

Reagents: ADP-Glo™ Reagent, Kinase Detection Reagent.[3][4][5][6]

Step-by-Step Workflow

Step 1: Compound Preparation (The "3-Step" Dilution)

-

Master Stock: Prepare 10 mM compound in 100% DMSO.

-

Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO (96-well plate).

-

Intermediate Plate: Transfer 2 µL of DMSO serial dilutions into 48 µL of 1X Kinase Buffer. (Result: 4% DMSO).

-

Assay Plate: Transfer 2.5 µL from Intermediate Plate to the 384-well Assay Plate.

Step 2: Enzyme Pre-Incubation (Crucial for Type II)

-

Prepare 2.5X Enzyme Solution in Kinase Buffer.

-

Add 2.5 µL of 2.5X Enzyme to the Assay Plate (containing 2.5 µL compound).

-

Centrifuge (1000 rpm, 1 min).

-

Incubate for 60 minutes at Room Temp (22-25°C).

-

Checkpoint: This allows the pyridine carboxamide to induce the DFG-out conformation shift.

-

Step 3: The Kinase Reaction

-

Prepare 2.5X Substrate/ATP Mix in Kinase Buffer.

-

Ensure ATP concentration is at

(typically 10–50 µM).

-

-

Add 2.5 µL of Substrate/ATP Mix to the wells.

-

Final Volume: 7.5 µL.

-

Final DMSO: ~1.3% (Acceptable for most kinases).

-

-

Incubate for 60 minutes at Room Temp.

Step 4: ADP Detection

-

Stop Reaction: Add 7.5 µL of ADP-Glo™ Reagent .

-

Incubate 40 min (Depletes unconsumed ATP).

-

Detection: Add 15 µL of Kinase Detection Reagent .

-

Incubate 30 min (Converts ADP

ATP -

Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Kinetic Characterization

A. Calculating IC50

Plot RLU (Relative Light Units) vs. Log[Compound]. Fit using a 4-parameter logistic equation (Sigmoidal Dose-Response).

B. Mode of Action (MOA) Determination

To confirm if your pyridine carboxamide is acting as a Type I (Competitive) or Type II (Allosteric/Slow) inhibitor, run the "Shift Assay" :

| Assay Condition | Type I (ATP Competitive) | Type II (Slow/Allosteric) |

| High ATP Shift (Run at 10x Km) | IC50 increases linearly (Right Shift) | IC50 shift is non-linear or minimal |

| Time Shift (0 vs 60 min Pre-incubation) | No change in IC50 | Significant decrease in IC50 (Potency increases with time) |

Visualization of Workflows

Figure 1: Optimized Assay Workflow

A decision-tree based workflow emphasizing the pre-incubation step required for this chemical class.

Caption: Workflow for Pyridine Carboxamide profiling. The red node highlights the critical pre-incubation step for Type II inhibitors.

Figure 2: Mechanism of Action Logic

How to interpret IC50 shifts to classify the inhibitor.

Caption: Logic flow for distinguishing between Type I (Competitive) and Type II (Slow-binding) inhibition modes.

References

-

Zhao, Z., et al. (2014). "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" ACS Chemical Biology, 9(6), 1230–1241.[7] [Link]

-

Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2, 358–364. [Link]

- Copeland, R. A. (2016). "Kinetics of drug-target residence time: sources and consequences." Nature Reviews Drug Discovery. (General reference for residence time).

Sources

- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. Exploration of type II binding mode: A privileged approach for kinase inhibitor focused drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method development for bis-pyridine amide purity analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Purity Method for Bis-Pyridine Amides

Abstract

This document provides a comprehensive and scientifically-grounded guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of bis-pyridine amide compounds. Bis-pyridine amides are a significant class of molecules in pharmaceutical development, and ensuring their purity is critical for safety and efficacy. This guide emphasizes the causal relationships behind experimental choices, providing researchers and drug development professionals with a robust framework for creating a reliable, accurate, and precise analytical method. The protocol follows the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Challenge of Bis-Pyridine Amides

Bis-pyridine amides are characterized by two pyridine rings linked by an amide functionality. The presence of basic nitrogen atoms in the pyridine rings (pKa typically around 5-6) and the polar amide group imparts specific physicochemical properties that present unique challenges in chromatographic analysis.[3][4] The primary analytical difficulties include:

-

Peak Tailing: The basic pyridine moieties can interact with acidic residual silanol groups on traditional silica-based C18 columns, leading to poor peak symmetry.[5]

-

Controlling Retention: The polarity of the molecule requires careful optimization of the mobile phase to achieve adequate retention on reversed-phase columns.[6]

-

Method Specificity: The method must be able to separate the main analyte from process-related impurities and potential degradation products, which may be structurally similar.

This guide will systematically address these challenges, moving from initial method scouting to full validation, ensuring the final method is fit for its intended purpose in a regulated environment.

Foundational Strategy: From Analyte to Method

A successful HPLC method is built on a thorough understanding of the analyte. The development process is a logical progression from initial screening to fine-tuning and final validation.

Caption: Overall workflow for HPLC method development and validation.

Phase 1: Initial Method Development and Scouting

The goal of this phase is to establish a starting point that provides reasonable retention and peak shape for the bis-pyridine amide analyte.

Analyte Characterization

Before any injections are made, gather the following information about the target bis-pyridine amide:

-

UV-Vis Spectrum: Determine the λmax (wavelength of maximum absorbance) to ensure optimal detector sensitivity. A photodiode array (PDA) detector is invaluable during development for monitoring peak purity and identifying the optimal wavelength.[7]

-

Solubility: Test the analyte's solubility in common HPLC solvents (e.g., water, acetonitrile, methanol) to prepare appropriate stock solutions.

-

pKa: The pKa of the pyridine nitrogens is critical. This value dictates the mobile phase pH required to control the analyte's ionization state.

Selection of Chromatographic Conditions

3.2.1. Column Selection: Mitigating Silanol Interactions

Standard C18 columns often fail to produce symmetrical peaks for basic compounds like pyridines due to interactions with acidic silanol groups.[5] The initial screening should therefore focus on columns designed to minimize these effects.

| Column Type | Rationale for Bis-Pyridine Amides | Recommended Starting Point |

| End-capped C18 | High-density end-capping neutralizes most residual silanols, reducing peak tailing. A good first choice. | C18, 250 mm x 4.6 mm, 5 µm |

| Embedded Polar Group (e.g., "Shield RP18") | A polar group (e.g., carbamate) is embedded in the alkyl chain, shielding the analyte from silanols and offering alternative selectivity.[8] | CORTECS Shield RP18 or equivalent |

| Phenyl Phase | The π-π interactions between the phenyl rings of the stationary phase and the pyridine rings of the analyte can provide unique selectivity for aromatic compounds.[8] | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |

| Hybrid Silica (e.g., "BEH", "Triart") | These columns offer enhanced pH stability, allowing for the use of higher pH mobile phases to neutralize the analyte if needed.[6] | YMC-Triart C18 or Waters BEH C18 |

3.2.2. Mobile Phase Selection: The Critical Role of pH

The mobile phase must be carefully chosen to ensure analyte retention and good peak shape. For a basic compound, pH is the most influential parameter.[5][9]

-

Rationale for Low pH: At a pH approximately 2 units below the analyte's pKa (e.g., pH 2.5-3.5), the pyridine nitrogens will be consistently protonated (positively charged). Simultaneously, the residual silanols on the column are protonated and neutral, which minimizes strong ionic interactions and significantly reduces peak tailing.[5] This is often the most successful strategy.

-

Organic Modifier: Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and should be evaluated if resolution is a challenge.[9]

-

Buffer: A buffer is essential to maintain a constant pH. At low pH, phosphate or formate buffers are common. A buffer concentration of 10-25 mM is usually sufficient.

Initial Screening Protocol

Protocol 3.3.1: Initial Gradient Run

-

Column: Select a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA detector, monitoring from 200-400 nm. Extract chromatogram at λmax.

-

Injection Volume: 5 µL.

-

Sample: 0.5 mg/mL of bis-pyridine amide in a 50:50 mixture of Mobile Phase A and B.

-

Gradient Program:

-

Start at 5% B.

-

Linear ramp to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 5% B over 1 minute.

-

Equilibrate for 4 minutes.

-